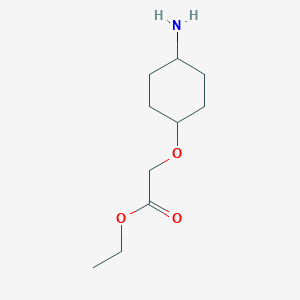

Ethyl 2-((4-aminocyclohexyl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((4-aminocyclohexyl)oxy)acetate is an organic compound with the molecular formula C10H19NO3. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-((4-aminocyclohexyl)oxy)acetate typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps:

Wittig Reaction: The 1,4-cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide to generate 2-(4-carbonyl cyclohexenyl) ethyl acetate.

Condensation Reaction: This intermediate undergoes a condensation reaction to form the desired product.

Catalytic Hydrogenation: The final step involves catalytic hydrogenation to obtain this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same synthetic steps but optimized for large-scale production. The reaction conditions are kept mild to ensure high yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-aminocyclohexyl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-((4-aminocyclohexyl)oxy)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, particularly in relation to dopamine receptors.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including dopamine receptor ligands.

Industry: The compound is used in the production of various chemical products due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-aminocyclohexyl)oxy)acetate involves its interaction with molecular targets such as dopamine receptors. The compound can modulate the activity of these receptors, influencing intracellular cyclic adenosine monophosphate levels. This modulation can affect various neurological processes, including movement, cognition, and memory .

Comparison with Similar Compounds

Similar Compounds

Cariprazine: A dopamine receptor ligand with a similar cyclohexyl structure.

2-(4-Aminocyclohexyl)acetic acid: Another compound with a similar amino and cyclohexyl group.

Uniqueness

Ethyl 2-((4-aminocyclohexyl)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry .

Biological Activity

Ethyl 2-((4-aminocyclohexyl)oxy)acetate, also known as ethyl 2-(4-aminocyclohexyl)acetate, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.

- Chemical Formula : C10H19NO2

- Molecular Weight : 185.27 g/mol

- CAS Number : Not specified in the search results.

This compound is believed to exert its biological effects through interactions with various biological targets, including neurotransmitter receptors and enzymes. Its structural similarity to other amine-containing compounds suggests potential activity as a ligand for dopamine receptors, which are critical in numerous neurological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on derivatives of cyclohexane have shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The presence of the amino group in the cyclohexyl moiety enhances this activity by increasing the compound's hydrophilicity, thus improving membrane permeability in bacterial cells .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound's cytotoxic effects have been investigated in various cell lines. A study reported that related compounds exhibited lower toxicity against human umbilical vein endothelial cells (HUVECs) compared to their antibacterial activity, indicating a favorable therapeutic index .

Pharmacological Applications

The compound has potential applications in treating conditions linked to dopamine dysregulation, such as Parkinson’s disease and schizophrenia. Its ability to interact with dopamine receptors suggests it could serve as a lead compound for developing new therapeutic agents targeting these pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that derivatives of this compound showed promising results against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound had IC50 values significantly higher than traditional antibiotics, suggesting it may be less toxic to human cells while maintaining antibacterial efficacy .

- Dopamine Receptor Interaction : Research indicated that the compound could act as a dopamine receptor ligand, promoting further investigation into its role in neuropharmacology .

Table 1: Biological Activity Summary of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Lower toxicity in HUVECs compared to antibiotics | |

| Receptor Binding | Potential dopamine receptor ligand |

Table 2: Comparative Analysis of Related Compounds

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 2-(4-aminocyclohexyl)oxyacetate |

InChI |

InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3 |

InChI Key |

IBJZUKXDTXCXTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1CCC(CC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.